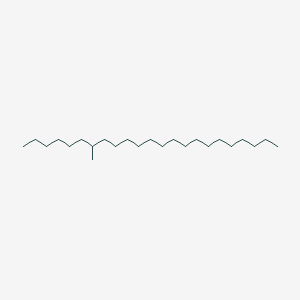

7-Methyltricosane

Description

Properties

Molecular Formula |

C24H50 |

|---|---|

Molecular Weight |

338.7 g/mol |

IUPAC Name |

7-methyltricosane |

InChI |

InChI=1S/C24H50/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-21-23-24(3)22-20-9-7-5-2/h24H,4-23H2,1-3H3 |

InChI Key |

ULRDOMATUJWTEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)CCCCCC |

Synonyms |

7-methyltricosane |

Origin of Product |

United States |

Natural Occurrence and Distribution of 7 Methyltricosane

Endogenous Production in Arthropod Species

In the western flower thrips, Frankliniella occidentalis, 7-methyltricosane has been identified as a male-produced contact pheromone researchgate.netdntb.gov.uaakjournals.comresearchgate.netmdpi.complos.orgplos.orgscispace.commdpi.comannualreviews.orgnih.govworktribe.comresearchgate.net. This compound is predominantly found on adult males, with only trace amounts detected on females and none on larvae researchgate.netresearchgate.net.

Bioassays with synthetic this compound have demonstrated that adult thrips respond only upon contact with the compound researchgate.netresearchgate.netscience.gov. The behavioral responses elicited are distinct: females that contact this compound-coated surfaces tend to remain in the vicinity and frequently raise their abdomen, a behavior associated with rejecting male mating attempts researchgate.netresearchgate.netscience.gov. Conversely, males exhibit sideways abdomen wagging, a behavior observed during male-male fighting researchgate.netresearchgate.netscience.gov. Unlike some other semiochemicals, this compound does not act as a long-distance attractant for F. occidentalis researchgate.net.

Research has also explored the bioactivity of different enantiomers of this compound. Both the (R)-, (S)-, and racemic forms have shown bioactivity, with the racemate proving to be the most bioactive in male arrestant activity and female electroantennogram (EAG) tests dntb.gov.uamdpi.comnih.gov. This finding suggests the potential utility of racemic this compound in pest control strategies for F. occidentalis dntb.gov.uamdpi.comnih.gov.

The presence of this compound is not exclusive to Frankliniella occidentalis within the order Thysanoptera. It has also been detected in related species, such as Frankliniella intonsa and Thrips palmi researchgate.netakjournals.comresearchgate.netplos.org. For instance, males of Thrips palmi produce an aggregation pheromone whose structure is similar to the male-produced aggregation pheromone of F. occidentalis plos.org. Cuticular hydrocarbons, including this compound, are broadly recognized for their role in chemical communication across various arthropod species researchgate.netresearchgate.net.

In the two-spot ladybird beetle, Adalia bipunctata, this compound is a major constituent of the cuticular hydrocarbons extracted from both mature male and female individuals researchgate.netmdpi.com. These hydrocarbons are essential for mate recognition in this species researchgate.netmdpi.comnih.gov. Along with 9-methyltricosane (B14471783), this compound is a dominant component among the cuticular hydrocarbons nih.goveje.cz. These compounds are also present in the tracks left by larvae and on the elytra of adult A. bipunctata uliege.be. Quantitative analysis of the hexane (B92381) extract from A. bipunctata eggs indicates that this compound constitutes 28.6% of the extract, as detailed in the table below eje.cz.

Table 1: Major Branched Hydrocarbons in Adalia bipunctata Egg Surface Extract

| Compound | Percentage of Extract eje.cz |

| This compound | 28.6% |

| 9-Methyltricosane | 50.0% |

| Linear Hydrocarbons | Remainder (e.g., heneicosane, docosane, tricosane) eje.cz |

This compound has also been identified in the southeastern field cricket, Gryllus rubens murraystate.edu. In this species, this compound is part of the cuticular hydrocarbon profile, which exhibits sex-specific differences and phenotypic plasticity murraystate.edu. These cuticular hydrocarbons are involved in short-range chemical communication, mate choice, and the prevention of desiccation in crickets murraystate.edu. For instance, in a spring-collected male Gryllus rubens, this compound was found to represent 8% of the relative area in the cuticular hydrocarbon composition murraystate.edu.

Table 2: Partial Cuticular Hydrocarbon Composition of a Spring-Collected Male Gryllus rubens

| Compound | Relative Area (%) murraystate.edu |

| (Z)-9-heneicosene | 42% |

| This compound | 8% |

| 5-Methyltricosane | 20% |

| 5,11-dimethyltricosane | Not specified, but present murraystate.edu |

Detection in Other Insect Orders

Hymenoptera (e.g., European Beewolves)

Within the order Hymenoptera, this compound has been found in various species. Female European beewolves (Philanthus triangulum) possess a postpharyngeal gland (PPG) that secretes a mixture of hydrocarbons, including this compound, albeit in minor amounts compared to other saturated and unsaturated hydrocarbons thegoodscentscompany.comnist.gov. This secretion is applied to their paralyzed honeybee prey, serving to delay fungal infestation thegoodscentscompany.comnist.govuni.lu.

In other Hymenoptera, such as wasps of the genus Mischocyttarus, this compound is also present as a minor component of their cuticular hydrocarbons easychem.org. While the parasitoid wasp Tachinaephagus zealandicus utilizes cuticular lipids for mate recognition, and methyl-branched alkanes are part of their CHC profiles, this compound is not explicitly noted as a primary or sex-specific compound for this species in the available literature nih.govfishersci.ca.

Isoptera (e.g., Zootermopsis angusticollis)

In the order Isoptera, this compound has been reported in the dampwood termite Zootermopsis angusticollis uni.lu. Furthermore, analysis of the cuticular hydrocarbons of Zootermopsis nevadensis, a closely related dampwood termite, also indicates the presence of this compound among its identified compounds foodb.ca.

Variation in Natural Abundance Across Sexes and Developmental Stages

The natural abundance of this compound can exhibit considerable variation across different sexes and developmental stages within a species, often reflecting its role in biological signaling.

In the western flower thrips (Frankliniella occidentalis), this compound is predominantly found in males. It is present in relatively significant quantities on male thrips, with only trace amounts detected on females and an absence in larvae nih.govnist.govmpg.de. This compound functions as a contact pheromone in F. occidentalis, influencing behaviors such as male-male fighting and providing location cues to females nih.govmpg.deflybase.orghmdb.cacdutcm.edu.cnlipidmaps.orgnih.govuni.lu. Females that come into contact with this compound tend to remain in the vicinity and exhibit abdomen-raising behavior, which is a signal to reject male mating attempts. Males, upon contact, stay nearby and wag their abdomen sideways, a behavior associated with male-male combat nih.govnist.govmpg.de.

Table 1: Abundance of this compound in Frankliniella occidentalis Across Sexes and Developmental Stages

| Stage/Sex | Abundance of this compound | Role/Behavior |

| Male Adult | Relatively large amounts nih.govnist.govmpg.de | Contact pheromone, territorial signal, male recognition, elicits fight signal, indicates male location nih.govnist.govmpg.deflybase.orghmdb.cacdutcm.edu.cnlipidmaps.orgnih.govuni.lu |

| Female Adult | Trace amounts nih.govnist.govmpg.de | Responds to male presence (stays in vicinity, raises abdomen to reject mating) nih.govnist.govmpg.de |

| Larvae | None detected nih.govnist.govmpg.de | Not applicable |

In the two-spot ladybird beetle (Adalia bipunctata), this compound is a major constituent of the cuticular hydrocarbons extracted from both mature males and females, playing a crucial role in mate recognition nist.govlipidmaps.org.

For the cricket species Gryllus rubens, sex-specific differences in cuticular hydrocarbon (CHC) composition, including this compound, have been observed. Males in the fall generation tend to exhibit a greater variety of CHC chain lengths compared to females, while this trend reverses in the spring generation. The relative abundance of these compounds also varies between sexes and across generations.

Environmental and Genetic Factors Influencing Natural Occurrence

The natural occurrence and specific profiles of this compound and other cuticular hydrocarbons can be influenced by a combination of environmental and genetic factors.

In Frankliniella occidentalis, extrinsic environmental variables such as the type of crops, seasonal changes, and geographical location can impact the effectiveness and perhaps the production of pheromone compounds, including this compound flybase.org. Intrinsic variables like the age and feeding habits of the thrips also play a significant role flybase.org. Furthermore, plant defense mechanisms, mediated by plant hormones like jasmonic acid (JA), can influence the chemical interactions between plants and thrips, potentially affecting the thrips' own chemical composition. Manipulation of environmental factors can lead to increased concentrations of plant resistance-related metabolites, which might indirectly affect the chemical profiles of the thrips feeding on them.

The phenotypic plasticity of cuticular hydrocarbons in insects, as observed in Gryllus rubens crickets, can be a direct result of varying environmental inputs. This suggests that the environment can modulate the expression of genes involved in hydrocarbon biosynthesis.

For social insects like the wasp Polistes versicolor, cuticular hydrocarbons can exhibit specificity to individual colonies, leading to qualitative and quantitative variations among them. In related species such as Protopolybia exigua, the absence of significant variation in cuticular compounds between different colonies may be linked to shared parental lineage and common resource utilization. These observations highlight the interplay between genetic relatedness and environmental factors in shaping the chemical signatures of insect colonies.

Biosynthesis and Metabolic Pathways of 7 Methyltricosane

Proposed Biosynthetic Routes for Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes like 7-methyltricosane is a specialized extension of the fatty acid synthesis machinery. In insects, this process is primarily carried out in specialized cells called oenocytes. dntb.gov.ua The general pathway involves the creation of very-long-chain fatty acids (VLCFAs) which are then converted into hydrocarbons. pnas.org

The carbon backbone of this compound is assembled through the iterative process of fatty acid synthesis. This process begins with a primer, typically acetyl-CoA, and involves the sequential addition of two-carbon units from malonyl-CoA. pnas.org This initial phase of chain building is carried out by a cytosolic fatty acid synthase (FAS). annualreviews.org

Following the initial synthesis of a medium-chain fatty acid, further elongation to achieve the 24-carbon backbone of the precursor to this compound is performed by a series of membrane-bound enzymes known as fatty acid elongases. annualreviews.orgoup.com These elongase systems are located in the endoplasmic reticulum and catalyze the addition of further two-carbon units. The substrate specificity of these elongases is a critical factor in determining the final chain length of the hydrocarbon. oup.com While the specific elongases involved in producing a C24 precursor have not been definitively identified for this compound, it is understood that different elongases exhibit preferences for fatty acyl-CoAs of particular lengths. pnas.orgnih.gov

Table 1: Key Stages in the Elongation of the Fatty Acid Precursor for this compound

| Stage | Description | Key Molecules/Enzymes |

| Initiation | Formation of a medium-chain fatty acid. | Acetyl-CoA, Malonyl-CoA, Fatty Acid Synthase (FAS) |

| Elongation | Stepwise addition of two-carbon units to the growing fatty acyl-CoA chain. | Fatty Acyl-CoA, Malonyl-CoA, Fatty Acid Elongases |

| Termination | Cessation of elongation once the target chain length (C24) is reached. | Substrate specificity of elongases |

The defining feature of this compound is the methyl group at the seventh carbon position. This methyl branch is introduced during the fatty acid elongation process through the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule. annualreviews.orgnih.gov The methylmalonyl-CoA is typically derived from the metabolism of amino acids such as valine, isoleucine, and methionine, or from propionate. annualreviews.orgnih.gov

The precise placement of the methyl group at the C7 position is thought to be determined by a specific microsomal fatty acid synthase (FAS) or a component of the elongase complex that has a "window" of activity for incorporating the methylmalonyl-CoA at a specific point in the growing fatty acid chain. annualreviews.org It is hypothesized that once the acyl chain reaches a certain length, the active site of the enzyme accommodates the bulkier methylmalonyl-CoA, leading to the branch. Subsequent elongation steps then continue with the addition of standard malonyl-CoA units. annualreviews.org

Enzymatic Systems Involved in Hydrocarbon Production

Once the C24 methyl-branched fatty acid precursor is synthesized, it undergoes a final series of enzymatic modifications to become this compound. This terminal part of the pathway involves reduction and decarbonylation.

The very-long-chain fatty acyl-CoA is first reduced to a fatty aldehyde. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). dntb.gov.ua Subsequently, the fatty aldehyde is converted to the final alkane, this compound, through a process of decarbonylation, which removes the carbonyl carbon. dntb.gov.ua This final step is often catalyzed by a cytochrome P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase. researchgate.net

Table 2: Final Steps in the Biosynthesis of this compound

| Step | Enzyme Family | Substrate | Product |

| Reduction | Fatty Acyl-CoA Reductase (FAR) | C24 Methyl-branched Acyl-CoA | C24 Methyl-branched Aldehyde |

| Decarbonylation | Cytochrome P450 (CYP4G) | C24 Methyl-branched Aldehyde | This compound |

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic control to ensure its production in the correct quantities, at the appropriate times, and in a tissue-specific manner, especially when it functions as a pheromone. While the specific regulatory genes for this compound have not been fully elucidated, the regulation of cuticular hydrocarbon biosynthesis in insects, in general, involves a complex interplay of transcription factors and hormonal signals. nih.gov

The expression of the genes encoding the enzymes of the biosynthetic pathway, such as fatty acid synthases, elongases, desaturases (for unsaturated hydrocarbons), and cytochrome P450s, is regulated to control the composition of the hydrocarbon profile. oup.comnih.gov For instance, the differential expression of specific elongase genes can lead to variations in the chain lengths of the hydrocarbons produced. pnas.orgnih.gov

In insects where this compound is a sex-specific pheromone, such as the western flower thrips (Frankliniella occidentalis), it is expected that the expression of the key biosynthetic genes is under the control of the sex determination cascade and regulated by sex-specific hormones. nih.govnih.gov Transcriptomic studies in such insects are beginning to identify candidate genes that are differentially expressed between sexes and may be involved in the production of these specific semiochemicals. However, direct functional evidence linking specific regulatory genes to this compound production is still an active area of research.

Stereoisomerism and Enantiomeric Studies of 7 Methyltricosane

Asymmetric Synthesis of 7-Methyltricosane Enantiomers [(R)- and (S)-7-Methyltricosane]

Key synthetic methodologies employed in the asymmetric synthesis of this compound enantiomers include Wittig coupling and catalytic hydrogenation. Wittig coupling served as a central strategy to connect two distinct molecular blocks, forming the carbon skeleton of the desired compound. researchgate.netnih.govdntb.gov.uanih.govsciprofiles.comresearchgate.netresearchgate.netdp.tech This reaction is well-suited for synthesizing alkenes from aldehydes or ketones by forming a new carbon-carbon double bond with a phosphorus ylide. pressbooks.pubwikipedia.orgtotal-synthesis.com

The final stage of the synthesis for both (R)- and (S)-7-methyltricosane involved a palladium-catalyzed hydrogenation step. nih.gov Specifically, chiral olefin intermediates, such as (R)-7-methyltricos-8-ene and (S)-7-methyltricos-8-ene, were subjected to hydrogenation to yield their respective saturated alkane enantiomers, (R)-7-methyltricosane and (S)-7-methyltricosane, with high yields (e.g., 95% for the (R)-enantiomer and 96% for the (S)-enantiomer). nih.gov Catalytic hydrogenation is a widely used method for saturating organic compounds and can be performed with high enantioselectivity using chiral organometallic catalysts, making it suitable for asymmetric synthesis. wikipedia.orgresearchgate.netnih.govrsc.org

A critical aspect of the asymmetric synthesis strategy for this compound enantiomers was the strategic use of chiral auxiliaries. researchgate.netnih.govdntb.gov.uanih.govsciprofiles.comresearchgate.netresearchgate.netdp.tech Chiral auxiliaries are indispensable tools in organic synthesis, enabling the introduction of a specific stereocenter with high enantiomeric purity. By temporarily incorporating a chiral auxiliary into a molecule, reactions can be directed to favor the formation of one enantiomer over the other, thus controlling the absolute configuration at the newly formed stereogenic center. This approach was central to establishing the correct stereochemistry at the C-7 position of this compound. researchgate.netnih.govdntb.gov.uanih.govsciprofiles.comresearchgate.netresearchgate.netdp.tech

Determination of Absolute Configurations in Natural Isolates

The determination of absolute configurations for methyl-branched hydrocarbons (MBCHs), including this compound, isolated from natural sources, particularly insects, has been a significant area of research. A general method has been developed for the isolation of individual MBCHs from complex cuticular hydrocarbon (CHC) blends of various insect species. pnas.orgnih.gov

Through polarimetric analyses of 36 isolated MBCHs from 20 species across nine insect orders, it was determined that their stereochemistry is largely conserved. pnas.orgnih.gov Notably, all these compounds, regardless of the methyl branch position or chain length, were found to possess the (R)-configuration. pnas.orgnih.gov This finding suggests a high degree of conservation in the biosynthetic pathways responsible for producing MBCHs within the Insecta. pnas.org The absolute configurations were determined by comparing the polarimetric data of the purified natural MBCHs with a library of previously synthesized, enantiomerically pure standards. pnas.org For instance, this compound has been identified as a contact pheromone in the western flower thrips, Frankliniella occidentalis, and is a major component of hydrocarbons extracted from the two-spot ladybird, Adalia bipunctata, where it plays a role in mate recognition. nih.govpnas.orgnih.govresearchgate.net

Role in Chemical Communication and Behavioral Ecology

Interplay with Other Semiochemicals (e.g., Aggregation Pheromones, Kairomones)

7-Methyltricosane functions primarily as a contact pheromone in several insect species, mediating close-range communication. In the western flower thrips, Frankliniella occidentalis, this compound is a male-produced contact pheromone. It serves as a territorial signal, eliciting fighting behavior among males and indicating the male's location to females upon contact. researchgate.netnih.govresearchgate.netplos.org Bioassays with synthetic this compound have shown that adult F. occidentalis respond only after physical contact, differentiating its effect from that of other compounds like n-tricosane. researchgate.netresearchgate.net Females that contact this compound may raise their abdomen, a behavior associated with rejecting male mating attempts, while males may wag their abdomens sideways, a behavior observed during male-male combat. researchgate.netresearchgate.net

This contact pheromone distinctively differs from aggregation pheromones, which are volatile compounds that act over a distance to attract conspecifics. For instance, the aggregation pheromone of F. occidentalis is primarily neryl (S)-2-methylbutanoate, sometimes combined with lavandulyl acetate, and attracts both male and female thrips from a distance. nih.govplos.orgworktribe.comnih.govcambridge.orgresearchgate.netscispace.commdpi.comnih.gov Studies have shown that the aggregation pheromone, neryl (S)-2-methylbutanoate, is significantly more effective at attracting female F. occidentalis than certain kairomones, such as p-anisaldehyde and methyl isonicotinate, requiring much lower release rates to elicit a response. nih.gov

Beyond thrips, this compound is also a major component of cuticular hydrocarbons (CHCs) extracted from mature male and female two-spot ladybirds, Adalia bipunctata, where it is crucial for mate recognition. researchgate.net Cuticular hydrocarbons, including methyl-branched alkanes like this compound, are widely recognized for their role in insect chemical communication, acting as contact sex pheromones and kairomones for various recognition processes, including gender, caste, nest mates, mutualistic partners, and hosts. d-nb.infonih.gov

Role in Multi-Trophic Interactions (e.g., Plant–Insect, Insect–Insect)

The involvement of this compound in chemical communication extends to multi-trophic interactions, influencing relationships between insects and other organisms within an ecosystem.

Insect-Insect Interactions: As a contact pheromone, this compound directly mediates crucial insect-insect behaviors. In Frankliniella occidentalis, it influences male-male interactions, including territorial displays and fighting, and plays a role in female responses to male presence, such as rejection of mating attempts. researchgate.netresearchgate.networktribe.com The specific composition of cuticular hydrocarbons, which can include this compound, is species-specific and provides reliable cues for intraspecific communication, such as mate recognition. d-nb.infonih.gov

Furthermore, methyl-branched cuticular hydrocarbons are vital for interspecific interactions, particularly in host recognition by parasitic insects. For example, the larval ectoparasitoid Holepyris sylvanidis utilizes host insect cuticular hydrocarbons as contact kairomones for locating and recognizing suitable hosts. d-nb.info The chemical profile of these CHCs allows parasitoids to differentiate between host and non-host species, with methyl alkanes often being key behavior-inducing cues. d-nb.info

Analytical Methodologies for Characterization and Detection of 7 Methyltricosane

Extraction and Purification Techniques

The initial step in analyzing 7-Methyltricosane from biological or environmental samples involves its efficient extraction and purification from the complex matrix.

Cuticular Lipid Extraction: This is a common and effective method, particularly when isolating this compound from insect cuticles. The technique typically involves rinsing individual insects in non-polar organic solvents such as hexane (B92381) or dichloromethane (B109758) for a short duration, often ranging from 2 to 10 minutes researchgate.netresearchgate.netgre.ac.ukscielo.brnih.govresearchgate.netnih.gov. This process selectively dissolves the epicuticular wax layer, where hydrocarbons like this compound reside nih.gov. Following extraction, the solvent is usually evaporated, and the remaining extract is redissolved in a smaller volume of a suitable solvent (e.g., hexane) for subsequent analysis scielo.br. Research has shown this method to successfully extract significant amounts of this compound from male Frankliniella occidentalis thrips researchgate.netresearchgate.netgre.ac.ukresearchgate.net.

Solid Phase Microextraction (SPME): SPME is a solvent-free or solvent-reduced technique used for the extraction and concentration of volatile and semi-volatile organic compounds. It employs a fiber coated with a polymeric sorbent material that adsorbs analytes from the headspace above a sample or directly from a liquid matrix sepsolve.comnasa.gov. For this compound, SPME has been coupled with gas chromatography-flame ionization detection (GC-FID) to estimate its production rate in insect headspace researchgate.net. The choice of SPME fiber coating, such as Carboxen/polydimethylsiloxane (PDMS) or divinylbenzene/Carboxen, can be optimized to enhance the extraction efficiency for hydrocarbons across various molecular weight ranges nasa.govsigmaaldrich.com. After extraction, the analytes are thermally desorbed directly into the inlet of a gas chromatograph sepsolve.com.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other co-extracted compounds, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the definitive identification and quantification of this compound due to its high separation efficiency and sensitive detection capabilities researchgate.netresearchgate.netgre.ac.ukscielo.brresearchgate.netnih.govscispace.comphytojournal.comlcms.czscielo.org.mx.

Identification: Identification is achieved by matching the compound's retention time and characteristic mass spectral fragmentation pattern with those of authentic standards or entries in mass spectral libraries (e.g., NIST Mass Spectrometry Data Center) lcms.czscielo.org.mxnih.gov. This compound has a reported standard non-polar Kovats Retention Index of 2342 or 2344.2 nih.gov.

Quantification: Quantification is typically performed by comparing the peak area or height of this compound in a sample chromatogram to a calibration curve generated from known concentrations of a standard, often using an internal standard for improved accuracy nih.gov.

Typical Parameters and Research Findings:

Column: Non-polar capillary columns, such as HP-5, DB-5, or DB5-MS (typically 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), are widely used for the separation of long-chain hydrocarbons scielo.brnih.govphytojournal.comlcms.czscielo.org.mx.

Carrier Gas: Helium is the most common carrier gas, maintained at a constant flow rate (e.g., 1 mL/min or 1.5 mL/min) scielo.brnih.govphytojournal.comlcms.czscielo.org.mx.

Injector: Splitless injection is frequently employed for enhanced sensitivity, especially for trace analysis, with injector temperatures typically set between 250 °C and 280 °C scielo.brnih.govphytojournal.comlcms.cz.

Oven Temperature Program: A typical temperature program might begin at a low initial temperature (e.g., 40–80 °C) held for a few minutes, followed by a controlled ramp rate (e.g., 3–12 °C/min) to a higher final temperature (e.g., 250–325 °C), which is then held for a specified period scielo.brnih.govphytojournal.comlcms.czscielo.org.mx.

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV is standard for producing characteristic fragmentation ions, with the mass range scanned from approximately 40–600 m/z or 50–1000 m/z scielo.brnih.govlcms.cz.

Table 1: Representative GC-MS Parameters for Hydrocarbon Analysis (General)

| Parameter | Typical Range/Value |

| Column Type | Non-polar (e.g., HP-5, DB-5, DB5-MS) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Carrier Gas Flow | 1-1.5 mL/min (constant flow) |

| Injector Temperature | 250-280 °C |

| Injection Mode | Splitless |

| Oven Program (Example) | Initial: 40-80 °C (hold 2-4 min); Ramp: 3-12 °C/min; Final: 250-325 °C (hold 11-20 min) scielo.brnih.govphytojournal.comlcms.czscielo.org.mx |

| Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40-600 m/z or 50-1000 m/z |

Detailed research findings illustrate the utility of GC-MS. For instance, in studies of the Western Flower Thrips (Frankliniella occidentalis), this compound was consistently detected in extracts from males but was absent or present only in trace amounts in females and larvae, highlighting its role as a male-predominant cuticular hydrocarbon researchgate.netresearchgate.netgre.ac.ukresearchgate.net.

Chiral Gas Chromatography for Enantiomeric Analysis

As this compound possesses a chiral center at the 7-position, it can exist as (R)- and (S)-enantiomers. Chiral gas chromatography (GC) is a highly specialized and sensitive technique for separating and analyzing the enantiomeric composition of such compounds chromatographyonline.comuni-muenchen.de.

Principle: Chiral GC employs stationary phases, typically modified cyclodextrins, that form transient diastereomeric complexes with the enantiomers. These complexes exhibit different thermodynamic properties, leading to their separation and elution at distinct retention times chromatographyonline.comuni-muenchen.denih.gov. This allows for the determination of the enantiomeric excess (ee) or ratio.

Research Findings: The synthesis of both (R)- and (S)-enantiomers of this compound has been reported, and their individual bioactivities as contact pheromones were investigated researchgate.netnih.govresearchgate.netresearchgate.net. While specific chiral GC chromatograms for this compound enantiomers were not detailed in the provided literature, the successful synthesis and evaluation of their bioactivity necessitate precise enantiomeric analysis. For example, chiral HPLC was utilized to determine the enantiomeric excess of a chiral intermediate in the synthesis pathway of this compound nih.govresearchgate.net. Chiral GC/MS has been successfully applied to the enantioselective analysis of other branched fatty acids, demonstrating the general applicability of this technique for similar chiral hydrocarbons nih.gov.

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile and semi-volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can serve as a complementary technique for the analysis of this compound, particularly for purification steps or when it is part of a more complex, less volatile mixture.

Applications: HPLC can be utilized for the fractionation and purification of lipid extracts, allowing for the isolation of specific classes of compounds, including hydrocarbons, before further analysis by other techniques like GC-MS nih.gov. For example, reversed-phase HPLC has been used to fractionate fatty acid methyl esters, which are structurally related to hydrocarbons, prior to their enantioselective GC/MS analysis nih.gov.

Coupling with NMR (LC-NMR): HPLC can be directly coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) to enable the structural elucidation of compounds present at very low concentrations in complex mixtures without prior extensive purification amazon.com. This integrated approach is particularly valuable for trace analysis and the characterization of metabolites or impurities, offering a powerful tool if this compound were to be analyzed in such challenging contexts amazon.com.

Spectroscopic Characterization

Spectroscopic methods provide crucial structural information, confirming the identity and elucidating the precise molecular arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the comprehensive structural elucidation of organic molecules, including this compound amazon.comarkat-usa.orgox.ac.uknumberanalytics.comweebly.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the connectivity of atoms, the chemical environment of specific nuclei, and stereochemical features.

1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of chemically equivalent protons, their chemical shifts (indicating their electronic environment), and coupling patterns (revealing interactions with neighboring protons) ox.ac.ukweebly.com. For this compound, characteristic signals would include the methyl group at the 7-position, the methine proton at C7, and the various methylene (B1212753) protons along the long alkane chain. The chemical shifts and coupling constants would confirm the branched structure.

13C NMR Spectroscopy: Carbon-13 NMR provides information on the number of distinct carbon atoms and their chemical shifts, which are highly sensitive to branching and the presence of methyl groups along an alkane chain ox.ac.ukweebly.com. This technique is vital for confirming the carbon skeleton and the position of the methyl branch.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, providing direct evidence of proton-proton connectivity within the molecule numberanalytics.comweebly.com.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbon atoms, assigning specific proton signals to their respective carbon atoms numberanalytics.comweebly.com.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations (typically over two, three, or four bonds) between protons and carbons, which is crucial for confirming the position of the methyl branch relative to the main tricosane (B166399) chain arkat-usa.orgnumberanalytics.comweebly.com.

While specific NMR spectral data (e.g., precise chemical shifts, coupling constants) for this compound are not explicitly detailed in the provided search results, the synthesis and characterization of this compound and its enantiomers would routinely involve comprehensive NMR analysis to confirm its structure and purity researchgate.netnih.govresearchgate.net. The unique chemical environment created by the methyl group at the 7-position would yield distinct NMR signals, allowing for its unambiguous structural elucidation.

Ecological and Applied Research Perspectives

Potential for Semiochemical-Based Pest Management Strategies

7-Methyltricosane has been identified as a significant semiochemical, particularly as a contact pheromone in certain insect species, offering avenues for novel pest management approaches. Its male-predominant presence on the cuticle of insects like the western flower thrips, Frankliniella occidentalis, underscores its importance in intraspecific communication. thegoodscentscompany.comnih.govdntb.gov.uanih.govworktribe.comresearchgate.netuniversiteitleiden.nlscispace.complos.orgmdpi.comresearchgate.netnih.govplos.organnualreviews.orgresearchgate.netcambridge.orgnih.gov

As a contact pheromone, this compound influences the behavior of insects upon physical interaction. In Frankliniella occidentalis, bioassays with synthetic this compound have demonstrated that adult thrips respond only after contact. researchgate.netnih.govresearchgate.net Females that come into contact with the compound may exhibit a behavior of raising their abdomen, which is associated with rejecting male mating attempts. researchgate.netnih.govresearchgate.net Conversely, males may wag their abdomen sideways, a behavior typically observed during male-male fighting. researchgate.netresearchgate.net

The racemic mixture of this compound has shown greater bioactivity in male arrestant activity and female electroantennogram (EAG) tests compared to its individual (R)- and (S)-enantiomers, suggesting its practical utility in pest control. dntb.gov.uanih.gov While direct, large-scale field applications of this compound for mass trapping or lure-and-kill strategies are not as extensively documented as for volatile aggregation pheromones, its arrestant activity presents a unique opportunity. worktribe.comresearchgate.netscispace.comresearchgate.netannualreviews.org This arrestant property could be leveraged to increase the contact time between pests and control agents, such as entomopathogenic fungi, thereby enhancing the efficacy of "lure and infect" strategies. nih.gov The broader concept of using pheromones for monitoring and mass trapping is a recognized component of integrated pest management (IPM). scispace.complos.orgresearchgate.netplos.orgganeshremedies.comalfa-chemistry.com

The ability of this compound to induce an arrestant response in target pests is a key mechanism for potentially enhancing the effectiveness of biological control agents. By increasing the duration of contact between pests and microbial pathogens (e.g., entomopathogenic fungi), this compound can facilitate higher infection rates. nih.gov This principle aligns with strategies that integrate semiochemicals with biological control methods to achieve more sustainable pest management. scispace.comresearchgate.netresearchgate.net

Environmental Persistence and Degradation in Ecological Contexts

Detailed studies specifically addressing the environmental persistence and degradation pathways of this compound in ecological contexts are not extensively reported in the available literature. As a saturated hydrocarbon, this compound is generally characterized by a stable chemical structure. Related straight-chain alkanes, such as tricosane (B166399), are known to be insoluble in water, which can influence their environmental mobility and distribution. fishersci.ca However, without specific research on this compound's environmental fate, including its half-life in various matrices (soil, water, air) or its susceptibility to biodegradation by microorganisms, a comprehensive assessment of its persistence and degradation is limited.

Chemo-Taxonomic Applications

Cuticular hydrocarbons (CHCs), including this compound, serve as valuable chemotaxonomic tools for distinguishing between closely related insect species and populations. nih.govmdpi.comresearchgate.netmdpi.com The unique profiles of CHCs present on an insect's cuticle can act as chemical markers, providing insights into species identity and genetic divergence.

Research on weevils within the Gonipterini tribe (Coleoptera: Curculionidae) has demonstrated the utility of CHC profiling for taxonomic purposes. This compound has been identified as a major component in the cuticular hydrocarbon profiles of certain weevil species, alongside other prominent alkanes such as nonacosane, heptacosane, and hexacosane. mdpi.comresearchgate.netmdpi.com The presence and relative concentrations of these compounds contribute to distinct CHC profiles that can support and complement traditional taxonomic methods, including morphological analysis and genetic sequencing. mdpi.comresearchgate.netmdpi.com For instance, variations in the levels of this compound and other CHCs have been observed to differentiate species within the Gonipterini genera, such as Oxyops and Bryachus. mdpi.comresearchgate.netmdpi.com

Computational Chemistry and Theoretical Modeling of 7 Methyltricosane

Molecular Conformation and Stereochemical Analysis

The molecular structure of 7-methyltricosane features a methyl branch at the 7th carbon position of a tricosane (B166399) (23-carbon) chain. As a long, flexible hydrocarbon, this compound possesses numerous possible conformations due to the rotation around its carbon-carbon single bonds. PubChem notes that conformer generation for this compound is disallowed due to its high flexibility nih.gov. This inherent flexibility presents a challenge for computational methods aiming to exhaustively map its conformational landscape.

Despite the conformational complexity, the stereochemistry of this compound is crucial for its biological function. The presence of a chiral center at the 7-position means that this compound can exist as two enantiomers: (R)-7-methyltricosane and (S)-7-methyltricosane. Experimental synthesis has successfully yielded both enantiomers, and their individual and racemic mixtures have been tested for bioactivity researchgate.netresearchgate.netmdpi.com. For instance, studies on Frankliniella occidentalis have shown that (R)-, (S)-, and racemic this compound exhibit bioactivity, with the racemate often demonstrating the most potent male arrestant activity and female electroantennogram (EAG) responses researchgate.netresearchgate.net. This highlights that while molecular modeling of all possible conformations might be challenging, understanding the specific stereoisomeric forms is vital for comprehending its biological role.

General computational approaches for molecular conformation and stereochemical analysis include:

Conformational Sampling: Techniques like molecular dynamics (MD) simulations or Monte Carlo methods can be employed to explore the conformational space of flexible molecules. However, for very long and flexible alkanes, extensive sampling is required to adequately cover all relevant low-energy conformations.

Quantum Mechanical (QM) Calculations: Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of specific conformers and calculate their relative energies, providing insights into preferred conformations and the energy barriers between them wikipedia.orgscielo.org.mx.

Chirality Prediction and Analysis: Computational tools can predict the absolute configuration of chiral centers and analyze the stereochemical purity of synthesized compounds. Polarimetric analyses, often complemented by computational predictions, are used to determine the absolute configurations of methyl-branched hydrocarbons nih.govescholarship.org. Research indicates that for many insect-produced methyl-branched cuticular hydrocarbons, the (R)-configuration is conserved across various insect orders, suggesting a stereospecific biosynthetic pathway and receptor recognition nih.gov.

While specific computational data tables for this compound's conformers or stereoisomeric energy differences are not widely reported in the provided search results, the experimental validation of its enantiomers' bioactivity underscores the importance of such theoretical investigations.

Ligand-Receptor Interactions and Binding Affinity Predictions

This compound functions as a contact pheromone, meaning it interacts with specific receptors on the insect cuticle or antennae researchgate.netresearchgate.netmdpi.com. The prediction of ligand-receptor interactions and binding affinities is a cornerstone of computational chemistry, particularly in drug discovery and chemical ecology verachem.comlu.senih.govrsc.orgbiorxiv.orgbakerlab.orgnih.govmdpi.com. However, detailed computational studies specifically elucidating the molecular-level interactions of this compound with its cognate insect receptors or predicting its binding affinity are not extensively documented in the provided search results.

General computational methodologies applicable to such studies include:

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor, based on shape complementarity and intermolecular forces mdpi.com. For this compound, docking studies would aim to identify potential binding pockets on insect olfactory or contact chemoreceptors.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the ligand-receptor complex, allowing for the observation of conformational changes upon binding and the stability of the complex over time lu.se.

Binding Free Energy Calculations: Advanced computational methods, such as Free Energy Perturbation (FEP), Thermodynamic Integration (TI), or more recently, methods like VM2 (mining minima method) and re-engineered BAR (Bennett Acceptance Ratio), are used to calculate the binding free energy, which directly correlates with binding affinity verachem.comlu.senih.govrsc.org. These methods are crucial for quantitatively predicting how strongly a ligand binds to its receptor.

Machine Learning (ML) Approaches: Machine learning models are increasingly being developed to predict ligand-receptor interactions and binding affinities, often trained on large datasets of known interactions biorxiv.orgbiorxiv.orgnih.govmdpi.com. These models can identify patterns in ligand structure and receptor properties that contribute to binding.

Given this compound's role as a contact pheromone, its interaction with insect chemoreceptors is likely highly specific, potentially involving hydrophobic interactions and subtle shape recognition. While the experimental evidence confirms its biological activity, the precise molecular mechanisms of its interaction with insect receptors remain an open area for computational investigation.

Predictive Modeling of Biosynthetic Pathways

The biosynthesis of methyl-branched hydrocarbons like this compound in insects is a fascinating area of study. Predictive modeling of biosynthetic pathways aims to elucidate the enzymatic steps and precursors involved in the natural synthesis of a compound. While general tools and methodologies exist for predicting biosynthetic pathways for natural products griffith.edu.augenome.jp, specific computational models detailing the exact biosynthetic pathway for this compound were not found in the provided search results.

However, insights into the general biosynthesis of insect cuticular hydrocarbons, including methyl-branched ones, suggest a common enzymatic machinery. These pathways are often described as highly stereotyped, involving iterative enzymatic steps with precursors such as malonyl-acyl carrier protein (ACP), methylmalonyl-ACP, and acetyl-ACP escholarship.org. This suggests that the methyl branch in this compound likely originates from a methylmalonyl-CoA unit incorporated during fatty acid elongation.

Computational approaches for predictive modeling of biosynthetic pathways typically involve:

Reaction Rule-Based Systems: These systems use a library of known enzymatic reactions and their rules to predict possible transformations from a starting precursor to a target compound genome.jp.

Retrosynthesis Algorithms: Computational retrosynthesis aims to work backward from the target molecule to identify plausible precursors and intermediate steps griffith.edu.au.

Enzyme Homology Modeling and Docking: If enzymes involved in similar biosynthetic pathways are known, their structures can be modeled, and substrate docking can be performed to understand the catalytic mechanisms.

Deep Learning Models: Recent advances include deep learning-driven tools like BioNavi-NP, which predict biosynthetic pathways by training on large datasets of organic and biosynthetic reactions griffith.edu.au. These tools can identify plausible single-step bio-retrosynthesis predictions and sample multi-step routes.

The challenge in predicting the exact biosynthetic pathway for a specific compound like this compound lies in the vast number of possible enzymatic reactions and the need for accurate prediction of enzyme specificity. While the general principles of methyl-branched hydrocarbon biosynthesis are understood, a detailed, computationally predicted pathway for this compound would require specific enzyme data and sophisticated modeling.

Data Tables

Due to the nature of the search results, which provided general information about computational methods and biological activity rather than specific computational data for this compound (e.g., calculated binding affinities, conformational energies), direct data tables from computational studies on this compound cannot be generated. However, a table of key properties and its PubChem CID is provided.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH | PubChem nih.gov |

| Molecular Weight | 338.7 g/mol | PubChem nih.gov |

| XLogP3-AA | 12.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |

| Rotatable Bond Count | 20 | PubChem nih.gov |

| Exact Mass | 338.391251595 Da | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

Research Gaps and Future Directions

Elucidation of Complete Biosynthetic Pathways and Genetic Regulation

A primary gap in our understanding of 7-methyltricosane is the incomplete picture of its biosynthesis and the genetic machinery that governs its production. While the general steps of CHC biosynthesis are known—involving fatty acid synthases, elongases, desaturases, and cytochrome P450 enzymes—the specific genes responsible for the precise methylation at the 7-carbon position in this compound are not fully identified. biorxiv.org

Future research should focus on:

Gene Identification: Utilizing comparative transcriptomics, as demonstrated in studies on the mason wasp Odynerus spinipes, can be a powerful approach. biorxiv.org By comparing the gene expression profiles of insects or developmental stages that produce high versus low quantities of this compound, candidate genes for the specific methyltransferases and other key enzymes can be pinpointed.

Functional Genomics: Once candidate genes are identified, techniques like RNA interference (RNAi) and CRISPR-Cas9 can be employed to confirm their function. Knockdown or knockout of these genes should lead to predictable changes in the CHC profile, thereby validating their role in the this compound pathway.

Regulatory Mechanisms: Research in Drosophila melanogaster has shown that a single 16-bp deletion in the 5' region of a desaturase gene (desat2) is responsible for a major polymorphism in CHC profiles across different geographic populations. nih.gov Similar investigations are needed to uncover the regulatory elements, transcription factors, and hormonal controls that modulate the expression of this compound biosynthesis genes in response to developmental, social, or environmental cues. Elucidating these pathways could be achieved through systematic gene deletion, a method proven effective in studying other natural product biosyntheses. nih.gov

Understanding Species-Specific Responses to this compound Enantiomers

This compound possesses a chiral center at the C-7 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-7-methyltricosane and (S)-7-methyltricosane. The differential responses of insects to specific enantiomers is a critical area of chemical ecology, yet it remains underexplored for this compound.

A pioneering study on the western flower thrips (Frankliniella occidentalis) synthesized both enantiomers for the first time and investigated their bioactivity. nih.govresearchgate.net The results from electroantennogram (EAG) and behavioral assays revealed that both the (R)- and (S)-enantiomers, as well as the racemic mixture (a 1:1 mix of both), were biologically active. nih.govresearchgate.net Interestingly, the racemic mixture elicited the strongest response in male arrestant activity and in the female EAG test, suggesting that the presence of both enantiomers may be important for the signal's efficacy in this species. nih.gov

Future research must expand on these findings by:

Investigating Other Species: It is crucial to determine if the response observed in F. occidentalis is unique. The two-spot ladybird (Adalia bipunctata), which also uses this compound for mate recognition, should be a primary target for such studies. researchgate.netresearchgate.net Different species may have evolved receptors that are highly specific to one enantiomer over the other.

Receptor-Level Studies: The molecular basis for enantiomeric discrimination lies in the olfactory proteins, specifically Odorant-Binding Proteins (OBPs) and Odorant Receptors (ORs). mdpi.com Future work should aim to identify and characterize the specific receptors in thrips and other insects that bind to this compound. Expressing these receptors in vitro and testing their response to each enantiomer would provide definitive evidence of their specificity and binding kinetics.

Behavioral Nuances: While the initial study on F. occidentalis focused on arrestment and antennal responses, the enantiomers may mediate different, more subtle behaviors. For instance, one enantiomer might signal male presence while the other could be involved in conveying information about age, reproductive status, or dominance.

Table 1: Bioactivity of this compound Enantiomers on Frankliniella occidentalis

| Compound | Male Arrestant Activity | Female EAG Test Response |

|---|---|---|

| (R)-7-Methyltricosane | Bioactive | Bioactive |

| (S)-7-Methyltricosane | Bioactive | Bioactive |

This table summarizes findings that both enantiomers are active, with the racemic mixture showing the highest activity for the tested responses in western flower thrips. nih.govresearchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, especially from individual or small insects, presents a significant analytical challenge. Traditional methods rely on solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net While reliable, this approach is destructive and can miss important information about the spatial distribution of the compound on the cuticle.

The future of this compound analysis lies in the development and application of more sensitive and non-invasive techniques:

Direct Analysis in Real-Time (DART) Mass Spectrometry: This technique allows for the chemical profiling of the surface of a living, awake insect without solvent extraction. pnas.org Its application would enable researchers to monitor changes in this compound levels on the same individual before and after social interactions, providing unprecedented insight into its dynamic role.

Silver-Assisted Laser Desorption/Ionization (Ag-LDI) Mass Spectrometry: Standard GC-MS is often limited to detecting CHCs with a chain length up to about C40. mdpi.com Ag-LDI-MS is a novel technique that has been shown to detect very long-chain CHCs (up to C58) in insects, a range completely missed by conventional methods. mdpi.com Applying this to species that use this compound could reveal previously undetected, higher molecular weight compounds that may be part of the chemical signal.

High-Resolution and Multidimensional Chromatography: Techniques such as two-dimensional gas chromatography (2D GC-MS) and high-resolution mass spectrometry (HR-MS) offer enhanced separation and sensitivity. news-medical.net These can be crucial for resolving this compound from isomeric compounds and detecting minute quantities from environmental traces or single appendages of an insect. nih.gov

Table 2: Comparison of Analytical Techniques for Cuticular Hydrocarbon Analysis

| Technique | Sample Preparation | Sensitivity | Key Advantage | Limitation |

|---|---|---|---|---|

| GC-MS | Solvent extraction (destructive) | High | Well-established, quantitative | Destructive, may miss very long-chain CHCs mdpi.com |

| DART-MS | Minimal (non-destructive) | Moderate to High | Real-time analysis of living insects pnas.org | Often less quantitative than GC-MS |

| Ag-LDI-MS | Minimal | High | Detects very long-chain CHCs ( > C40) mdpi.com | Less common, may require specialized equipment |

| 2D GC-MS | Solvent extraction (destructive) | Very High | Superior separation of complex mixtures news-medical.net | Complex data analysis, longer run times |

Investigation of Ecological Contexts Beyond Thrips

While this compound is well-documented as a contact pheromone in the western flower thrips (Frankliniella occidentalis), its role in other species is far less understood. nih.gov This represents a significant gap, as CHCs often serve diverse functions across different taxa.

A crucial lead for future research comes from studies on the two-spot ladybird, Adalia bipunctata. In this species, this compound has been identified as a major component of the cuticular hydrocarbons that are necessary for mate recognition. researchgate.netresearchgate.net This finding confirms that the ecological role of this compound is not limited to the order Thysanoptera and underscores the need for broader investigation.

Future directions should include:

Broad Taxonomic Surveys: A systematic screening of CHC profiles across a wide range of insect orders, particularly those where chemical communication is paramount (e.g., Coleoptera, Hymenoptera, Diptera), is needed to identify other species that produce and use this compound.

Functional Assays in New Species: When this compound is identified in a new species, detailed behavioral assays must be conducted to determine its function. It could act as a sex pheromone, a species recognition cue, an aggregation signal, or even an allomone that deters predators.

Interspecific Interactions: The role of this compound as a kairomone should be explored. Predators, parasites, or competitors may eavesdrop on this chemical signal to locate their hosts or rivals. For example, investigating whether natural enemies of the western flower thrips are attracted to this compound could open new avenues for biological control.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics)

To achieve a holistic understanding of this compound, future research must move beyond single-domain studies and embrace an integrated multi-omics approach. mdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to connect the genetic blueprint to the final chemical phenotype and its function.

Genomics: Whole-genome sequencing of species that produce this compound can identify the full suite of genes involved in CHC biosynthesis, such as fatty acid synthases, elongases, and desaturases. biorxiv.org As demonstrated in studies of Ectatomma ants, genomic data can help delineate species boundaries that correlate with chemical profile differences. nih.gov

Transcriptomics: RNA-sequencing allows for the analysis of gene expression patterns. By comparing transcriptomes of males versus females, or different life stages, researchers can pinpoint which specific gene isoforms are actively transcribed during peak this compound production. biorxiv.org

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of the oenocytes (specialized cells that produce CHCs) can identify the enzymes and transport proteins directly responsible for synthesizing this compound and facilitating its transport to the cuticle. scienceopen.com

Metabolomics: This is the analysis of the complete set of small-molecule metabolites. Metabolomic profiling provides the direct chemical phenotype, quantifying the levels of this compound and its precursors. nih.gov

By integrating these datasets, researchers can build comprehensive models that link specific genetic variations to changes in enzyme expression (transcriptomics) and protein abundance (proteomics), which in turn dictate the final quantity and ratio of this compound produced (metabolomics).

Novel Applications in Chemical Ecology and Pest Management

The unique properties of this compound as a contact pheromone open up novel possibilities for its use in integrated pest management (IPM), particularly against pests like the western flower thrips. nih.gov Current strategies often rely on volatile aggregation pheromones, but a contact pheromone offers different tactical advantages. researchgate.net

Future research should explore these innovative applications:

"Lure-and-Infect" or "Arrest-and-Infect" Strategies: this compound acts as an arrestant, increasing the time a thrips spends in a specific location after making contact. nih.gov This behavior can be exploited by combining the pheromone with entomopathogenic fungi or viruses. nih.gov An insect that is arrested on a surface treated with both this compound and a pathogen would have a much higher probability of acquiring a lethal infection.

Mating Disruption and Behavioral Manipulation: While mating disruption is typically associated with volatile sex pheromones, a contact pheromone could be used to create confusion. In F. occidentalis, females that contact this compound exhibit abdomen-raising behavior, which is used to reject mating attempts by males. nih.gov Widespread application of the compound could potentially increase this rejection behavior, leading to reduced mating success in a pest population.

Enhanced Monitoring and Trapping: While not a long-range attractant, this compound could be used to improve the efficacy of existing traps. Applying it to the trap surface could arrest insects that land by chance, preventing them from leaving and increasing capture rates. This could be particularly effective when used in conjunction with a volatile attractant in a "push-pull" or attract-and-annihilate strategy. researchgate.netslu.se

Q & A

Q. What are the standard protocols for synthesizing 7-methyltricosane, and how can its purity be validated?

Synthesis typically involves catalytic hydrogenation or alkylation of precursor hydrocarbons. For validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural isomers. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring >95% purity for experimental reproducibility .

Q. Which analytical techniques are most reliable for identifying this compound in complex matrices (e.g., biological samples)?

Coupled techniques like GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for specificity. Matrix effects can be mitigated using isotope dilution (e.g., deuterated analogs as internal standards). Spectral libraries (e.g., NIST) aid in peak assignment .

Q. How should researchers handle contradictory spectral data when characterizing this compound derivatives?

Perform comparative analysis with published spectra of structurally similar branched alkanes. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. If discrepancies persist, validate via X-ray crystallography or synthetic replication with isotopic labeling (e.g., ¹³C-methyl groups) .

Advanced Research Questions

Q. What experimental designs are optimal for quantifying trace levels of this compound in environmental samples?

Employ solid-phase microextraction (SPME) coupled with GC-MS, optimized for low detection limits (LOD < 0.1 ppb). Validate recovery rates using spiked samples and account for matrix interferences via standard addition curves. Statistical validation (e.g., R² > 0.99, CV < 10%) ensures reliability .

Q. How can the stereochemical effects of this compound’s branching influence its interactions with biological membranes?

Use Langmuir monolayer assays to measure lipid packing density changes. Compare with molecular dynamics (MD) simulations parameterized for branched alkanes. Validate findings via fluorescence anisotropy or differential scanning calorimetry (DSC) to assess phase transition alterations .

Q. What methodologies address reproducibility challenges in this compound’s bioactivity studies?

Standardize cell culture conditions (e.g., serum-free media, controlled O₂ levels) and use orthogonal assays (e.g., cytotoxicity + gene expression profiling). Include positive/negative controls (e.g., known membrane disruptors) and report data with 95% confidence intervals .

Q. How can isotopic labeling (e.g., ¹⁴C) of this compound enhance metabolic pathway tracing in ecological studies?

Synthesize ¹⁴C-labeled analogs via methyl group substitution. Track degradation products in soil or aquatic systems using accelerator mass spectrometry (AMS). Combine with stable isotope probing (SIP) to identify microbial consortia involved in biodegradation .

Q. What statistical approaches resolve conflicting bioactivity data across studies on this compound?

Apply meta-analysis with random-effects models to account for inter-study variability. Stratify data by experimental parameters (e.g., dose, exposure duration). Use multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) .

Q. How can computational modeling predict this compound’s physicochemical properties (e.g., logP, vapor pressure)?

Use quantitative structure-property relationship (QSPR) models trained on branched alkane datasets. Validate predictions against experimental data via leave-one-out cross-validation. Software tools like COSMO-RS or Gaussian for DFT calculations improve accuracy .

Methodological Best Practices

- Data Reporting : Follow ICMJE guidelines for chemical characterization, including reagent sources, purity, and instrument calibration details .

- Ethical Replication : Share raw spectra and synthetic protocols in supplementary materials to enable cross-validation .

- Mixed-Methods Design : Combine GC-MS quantification with transcriptomic analysis (RNA-seq) to link this compound exposure to molecular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.